molecular formula C29H39Cl2FN2O2 B2514647 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 471262-33-6

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2514647
CAS No.: 471262-33-6
M. Wt: 537.54
InChI Key: GXEMFBUITZPSLH-UHFFFAOYSA-N
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Description

1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound notable for its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps, typically starting from commercially available precursors. The key steps include:

  • Formation of the adamantan-1-yl phenol derivative.

  • Coupling of the phenol derivative with an epoxide.

  • Subsequent reaction with 4-(4-fluorophenyl)piperazine to introduce the piperazine moiety.

  • Conversion to the dihydrochloride salt for stability and solubility.

Industrial Production Methods: : Industrial-scale production generally follows similar routes but optimized for yield and efficiency. The processes often involve:

  • High-pressure reactions.

  • Automated synthesis reactors for precise control of reaction parameters.

  • Purification steps such as recrystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes several chemical reactions, including:

  • Oxidation: : Conversion to corresponding ketones or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Introduction of new functional groups via nucleophilic or electrophilic substitution.

Common Reagents and Conditions: : Reactions typically employ:

  • Oxidizing agents: : Such as KMnO4 or CrO3 for oxidation reactions.

  • Reducing agents: : Like LiAlH4 or NaBH4 for reductions.

  • Catalysts: : Palladium or platinum for hydrogenation reactions.

Major Products: : Depending on the conditions and reagents used, the reactions can yield:

  • Ketones or carboxylic acids: from oxidation.

  • Alcohols or amines: from reduction.

  • Substituted derivatives: from substitution reactions.

Scientific Research Applications

Chemistry: : Serves as a building block in organic synthesis for more complex molecules.

Biology: : Investigated for its potential to interact with biological macromolecules, influencing pathways and biological processes.

Medicine: : Explored for its pharmacological properties, possibly serving as a drug candidate.

Industry: : Applied in materials science for its structural properties, useful in developing novel materials.

Mechanism of Action

The mechanism by which 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects involves:

  • Molecular Targets: : Interaction with enzymes or receptors, modulating their activity.

  • Pathways Involved: : Influence on signaling pathways, potentially altering cellular responses and processes.

Comparison with Similar Compounds

Similar Compounds: : Structurally related compounds include other adamantyl derivatives and piperazine-based molecules.

Uniqueness: : The specific combination of adamantyl, phenoxy, and piperazin-1-yl groups, along with the dihydrochloride form, provides distinct properties that may offer advantages in terms of stability, solubility, and biological activity.

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37FN2O2.2ClH/c30-25-3-5-26(6-4-25)32-11-9-31(10-12-32)19-27(33)20-34-28-7-1-24(2-8-28)29-16-21-13-22(17-29)15-23(14-21)18-29;;/h1-8,21-23,27,33H,9-20H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEMFBUITZPSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC=C(C=C6)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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